2-[(3-cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide
Overview
Description
2-[(3-cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential antimicrobial properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 2-[(3-cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide typically involves the reaction of 3-cyano-2-pyridinethiol with 4-fluoroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
2-[(3-cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or fluoro groups are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s antimicrobial properties make it a candidate for studying its effects on various microbial strains, including bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, with studies focusing on its efficacy and safety in treating infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide involves its interaction with microbial cell membranes. The compound is believed to disrupt the integrity of the cell membrane, leading to cell lysis and death. Molecular targets include membrane proteins and enzymes essential for cell survival. The exact pathways involved are still under investigation, but the compound’s ability to interfere with membrane function is a key aspect of its antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 2-[(3-cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide include other pyridine derivatives such as:
- 2-[(3-cyano-2-pyridinyl)thio]-N-(3-fluorophenyl)acetamide
- 2-[(3-cyano-2-pyridinyl)thio]-N-(4-chlorophenyl)acetamide
- 2-[(3-cyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide
These compounds share similar structural features but differ in the substituents attached to the aromatic ring. The uniqueness of this compound lies in its specific combination of cyano, pyridinyl, thio, and fluorophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-11-3-5-12(6-4-11)18-13(19)9-20-14-10(8-16)2-1-7-17-14/h1-7H,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDJJSXMYQQED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)NC2=CC=C(C=C2)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198090 | |
Record name | 2-[(3-Cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-50-4 | |
Record name | 2-[(3-Cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915924-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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